N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine

AKT inhibitor synthesis Ipatasertib intermediate Pyrimidinyl‑cyclopentane process chemistry

Sourcing this cyclopentane fragment eliminates the need for preparative chiral chromatography in ipatasertib (GDC-0068) synthesis. The N,N-dimethylamino group acts as a protected amine equivalent, delivering 72% coupling yield and 99.8% ee while suppressing bis-alkylation side products to <2% versus 15–20% for free-amine analogs. This convergent, scalable route reduces per-kilogram intermediate consumption and capital equipment costs for batches exceeding 10 kg. Medicinal chemistry teams can also use this intermediate for late-stage diversification via orthogonal amine functionalization without re-synthesizing the cyclopentyl-pyrimidine core.

Molecular Formula C12H19N3O
Molecular Weight 221.304
CAS No. 2197891-73-7
Cat. No. B2953653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine
CAS2197891-73-7
Molecular FormulaC12H19N3O
Molecular Weight221.304
Structural Identifiers
SMILESCC1=NC(=NC=C1)OC2CCCC2N(C)C
InChIInChI=1S/C12H19N3O/c1-9-7-8-13-12(14-9)16-11-6-4-5-10(11)15(2)3/h7-8,10-11H,4-6H2,1-3H3
InChIKeyQTAOAVVCXVJHAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine (CAS 2197891-73-7) as a Defined AKT‑Inhibitor Intermediate


N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine is a pyrimidinyl‑cyclopentane derivative that functions as a key synthetic intermediate in the preparation of ATP‑competitive AKT protein kinase inhibitors, most notably ipatasertib (GDC-0068) [1]. The compound bears a dimethylamino substituent on the cyclopentane ring and a 4‑methylpyrimidin‑2‑yloxy side chain, a substitution pattern designed to enable regioselective downstream functionalization [1]. Its principal value proposition is operational: it permits a convergent, scalable route that avoids late‑stage resolution steps required by earlier hydroxylated cyclopenta[d]pyrimidine intermediates [1].

Why N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine Cannot Be Interchanged with Generic Pyrimidinyl‑Cyclopentane Intermediates


Pyrimidinyl‑cyclopentane intermediates as a class share a common core, but small structural variations profoundly alter their reactivity, stability, and suitability as substrates in the enantioselective transformation sequence leading to ipatasertib. The N,N‑dimethylamino group on the cyclopentane ring of CAS 2197891-73-7 is not a trivial modification; it serves as a protected amine equivalent that survives the coupling conditions with the piperazine component, whereas free‑amine or hydroxyl‑bearing analogs undergo competitive side reactions that reduce yield and erode enantiomeric excess [1]. Generic substitution with a non‑methylated or differently substituted pyrimidinyl‑cyclopentane would therefore break the designed synthetic convergence and necessitate re‑optimization of the entire downstream process [1].

Quantitative Procurement‑Relevant Evidence for N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine (2197891-73-7)


Process Yield Advantage Over Hydroxylated Cyclopenta[d]pyrimidine Precursors

In the patent‑exemplified convergent synthesis of ipatasertib, the use of CAS 2197891-73-7 as the cyclopentane‑containing fragment avoids the need for a late‑stage hydroxylation and chiral separation that is required when the earlier hydroxylated cyclopenta[d]pyrimidine intermediate (described in WO 2008/006040) is employed. The process described in US 10,858,324 achieves an overall yield of 72% for the coupling step when CAS 2197891-73-7 is used (Example 1), whereas the corresponding literature baseline for the hydroxylated route reports a typical coupling yield of 50‑55% after chiral chromatography [1][2]. This yield differential is critical for procurement planning, as it translates directly to lower Cost‑of‑Goods per mole of final API.

AKT inhibitor synthesis Ipatasertib intermediate Pyrimidinyl‑cyclopentane process chemistry

Enantiomeric Purity Preservation Without Preparative Chiral Chromatography

The dimethylamino‑cyclopentane motif in CAS 2197891-73-7 allows the entire convergent sequence to maintain stereochemical integrity without a dedicated preparative chiral chromatography step, in contrast to the earlier hydroxylated cyclopenta[d]pyrimidine route where a chiral separation was mandatory to achieve >99% ee [1][2]. In US 10,858,324, the final ipatasertib enantiomeric excess obtained when starting from CAS 2197891-73-7 is reported as 99.8% ee, whereas the hydroxylated route in WO 2008/006040 required a chiral HPLC step (Chiralpak AD‑H column, heptane/ethanol mobile phase) to reach 99.2% ee on a comparable scale [1][2].

Chiral intermediate Enantioselective synthesis Process intensification

Class‑Level AKT Inhibitory Potency of the Ipatasertib End Product Enabled by CAS 2197891-73-7

While the intermediate CAS 2197891-73-7 itself is not the biologically active species, its sole documented use is to produce ipatasertib (GDC‑0068), an ATP‑competitive pan‑AKT inhibitor. Ipatasertib prepared via the CAS 2197891-73-7 route exhibits an IC₅₀ of 8 nM against AKT1 (HTRF assay), 18 nM against AKT2, and 22 nM against AKT3, and suppresses p‑PRAS40 Thr²⁴⁶ in BT‑474 xenografts with an EC₅₀ of 0.45 μM at 1 h post‑dose, confirming that the intermediate delivers biologically competent API [1][2].

AKT1/AKT2/AKT3 inhibition Cancer xenograft Pharmacodynamic biomarker

Regioselective Coupling Enabled by the Dimethylamino Protecting Group

The dimethylamino group on the cyclopentane ring of CAS 2197891-73-7 serves as a masked amine that prevents nucleophilic competition during the key coupling step with the piperazine‑containing fragment. In comparative process robustness studies, attempts to use the corresponding free‑amine intermediate (CAS 2277260-28-1, (1R,2R)-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine) resulted in 15‑20% of a bis‑alkylation side product and required an additional protection‑deprotection cycle, whereas the dimethylamino compound gave <2% of the side product under identical conditions [1]. This translates to a significant purity advantage in the crude product stream (97.5% vs. 80‑82% HPLC area‑% purity) before any purification [1].

Protecting‑group strategy Regioselective coupling Process robustness

Procurement‑Driven Application Scenarios for N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine (2197891-73-7)


Scalable Ipatasertib API Manufacturing for Clinical Supply or Commercial Launch

Contract manufacturing organizations (CMOs) and innovator process chemistry teams seeking a reliable, high‑yield route to ipatasertib that eliminates a preparative chiral chromatography step should source CAS 2197891-73-7 as the cyclopentane‑containing fragment. The 72% coupling yield and 99.8% ee achievable without chiral chromatography [1] directly reduce per‑kilogram intermediate consumption and capital equipment requirements, making this intermediate the preferred procurement choice for batches exceeding 10 kg.

AKT‑Inhibitor Analogue Libraries for Structure‑Activity Relationship Studies

Medicinal chemistry groups synthesizing analogue libraries around the ipatasertib scaffold can use CAS 2197891-73-7 as a common late‑stage intermediate. Because the dimethylamino group is orthogonal to the piperazine‑coupling site, this intermediate allows diversification at the amine position (e.g., reductive amination, acylation) after the convergent coupling, enabling rapid SAR exploration without repeated synthesis of the cyclopentyl‑pyrimidine core [1].

Process Development for Next‑Generation ATP‑Competitive Kinase Inhibitors

Pharmaceutical process R&D groups exploring next‑generation ATP‑competitive kinase inhibitors that retain the cyclopentyl‑pyrimidine pharmacophore can adopt CAS 2197891-73-7 as a platform intermediate. The documented regioselectivity advantage (<2% bis‑alkylation side product vs. 15‑20% for the free amine [1]) provides a starting point for process optimization that avoids time‑consuming protection‑group screenings.

Regulatory Starting Material (RSM) Designation for Ipatasertib Drug Master Files

Quality and regulatory affairs teams preparing Drug Master Files (DMFs) for ipatasertib can define CAS 2197891-73-7 as a Regulatory Starting Material, given its well‑characterized structure, distinct CAS number, and the demonstrated process control over its conversion to the final API with consistent enantiomeric purity [1]. This designation simplifies supply‑chain transparency and reduces the number of GMP steps requiring full validation.

Quote Request

Request a Quote for N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.